molecular formula C7H4ClN3O2 B13016740 8-Chloroimidazo[1,5-a]pyrazine-3-carboxylic acid

8-Chloroimidazo[1,5-a]pyrazine-3-carboxylic acid

Cat. No.: B13016740
M. Wt: 197.58 g/mol
InChI Key: YVYOZILWRABOAG-UHFFFAOYSA-N
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Description

8-Chloroimidazo[1,5-a]pyrazine-3-carboxylic acid is a heterocyclic compound that features a fused imidazo-pyrazine ring system with a chlorine atom at the 8th position and a carboxylic acid group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloroimidazo[1,5-a]pyrazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyrazine with an imidazole derivative in the presence of a base, followed by oxidation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Chloroimidazo[1,5-a]pyrazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxygen-containing functional groups.

    Reduction: Removal of oxygen or addition of hydrogen to the molecule.

    Substitution: Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can produce a variety of functionalized imidazo-pyrazine compounds.

Scientific Research Applications

8-Chloroimidazo[1,5-a]pyrazine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Chloroimidazo[1,5-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and carboxylic acid group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    8-Chloroimidazo[1,2-a]pyrazine: Similar structure but with different positioning of the nitrogen atoms in the ring system.

    Imidazo[1,2-a]pyridine: Contains a pyridine ring instead of a pyrazine ring.

    Imidazo[1,5-a]pyridine: Similar to imidazo[1,5-a]pyrazine but with a pyridine ring.

Uniqueness

8-Chloroimidazo[1,5-a]pyrazine-3-carboxylic acid is unique due to the specific positioning of the chlorine atom and carboxylic acid group, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted synthesis and potential therapeutic applications.

Properties

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

IUPAC Name

8-chloroimidazo[1,5-a]pyrazine-3-carboxylic acid

InChI

InChI=1S/C7H4ClN3O2/c8-5-4-3-10-6(7(12)13)11(4)2-1-9-5/h1-3H,(H,12,13)

InChI Key

YVYOZILWRABOAG-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(=O)O)C(=N1)Cl

Origin of Product

United States

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